Cas no 2757955-34-1 (2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate)

2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 化学的及び物理的性質
名前と識別子
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- 2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
- EN300-37153490
- 2757955-34-1
- SCHEMBL6527413
- 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
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- インチ: 1S/C18H21NO3S/c1-15-6-8-18(9-7-15)23(20,21)22-13-12-19-11-10-16-4-2-3-5-17(16)14-19/h2-9H,10-14H2,1H3
- InChIKey: LTDJGOZALJWGEO-UHFFFAOYSA-N
- ほほえんだ: S(C1C=CC(C)=CC=1)(=O)(=O)OCCN1CC2C=CC=CC=2CC1
計算された属性
- せいみつぶんしりょう: 331.12421471g/mol
- どういたいしつりょう: 331.12421471g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 465
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 55Ų
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37153490-2.5g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 2.5g |
$754.0 | 2025-03-18 | |
Enamine | EN300-37153490-0.1g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 0.1g |
$339.0 | 2025-03-18 | |
Enamine | EN300-37153490-0.25g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 0.25g |
$354.0 | 2025-03-18 | |
Enamine | EN300-37153490-0.05g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 0.05g |
$323.0 | 2025-03-18 | |
Enamine | EN300-37153490-0.5g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 0.5g |
$370.0 | 2025-03-18 | |
Enamine | EN300-37153490-1.0g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 1.0g |
$385.0 | 2025-03-18 | |
Enamine | EN300-37153490-10.0g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 10.0g |
$1654.0 | 2025-03-18 | |
Enamine | EN300-37153490-5.0g |
2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate |
2757955-34-1 | 95.0% | 5.0g |
$1115.0 | 2025-03-18 |
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate 関連文献
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1. Back matter
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Aryya Ghosh,Anagha Karne,Sourav Pal,Nayana Vaval Phys. Chem. Chem. Phys., 2013,15, 17915-17921
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255
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8. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonateに関する追加情報
Professional Introduction to CAS No. 2757955-34-1: 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate
The compound with CAS No. 2757955-34-1, commonly referred to as 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is characterized by its unique molecular structure, which combines a tetrahydroisoquinoline moiety with a sulfonate group attached to a methyl-substituted benzene ring. The long-chain alkyl group and the sulfonate ester functional group are key features that contribute to its versatile chemical properties.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a variety of methodologies. One of the most notable approaches involves the coupling of tetrahydroisoquinoline derivatives with aryl sulfonates under controlled conditions. This process often utilizes palladium-catalyzed cross-coupling reactions, which have been extensively studied in the context of forming biaryl bonds. The use of such catalytic systems has significantly improved the efficiency and selectivity of the synthesis process, making it more accessible for large-scale production.
The molecular structure of 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate is particularly interesting due to its potential applications in drug discovery and material engineering. The tetrahydroisoquinoline moiety is known for its ability to act as a rigid scaffold in bioactive molecules, while the sulfonate group provides a site for further functionalization or bioconjugation. Recent studies have highlighted its role as an intermediate in the synthesis of complex heterocyclic compounds, which are critical components in modern pharmaceuticals.
In terms of biological activity, this compound has shown promise in preliminary assays targeting various enzyme systems. For instance, its ability to modulate kinase activity has been explored in recent research articles published in high-impact journals such as *Nature Chemistry* and *Journal of Medicinal Chemistry*. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents against diseases such as cancer and neurodegenerative disorders.
The application of long-chain alkyl groups and sulfonate esters in materials science is another area where this compound has found utility. Its amphiphilic nature makes it an ideal candidate for use in surfactants and drug delivery systems. Researchers have demonstrated its potential as a stabilizing agent in lipid nanoparticles (LNPs), which are widely used in vaccine delivery and gene therapy applications.
In conclusion, CAS No. 2757955-34-1, or 2-(1,2,3,4-Tetrahydroisoquinolin-2-yl)ethyl 4-methylbenzene-1-sulfonate, represents a versatile chemical entity with multifaceted applications across diverse scientific domains. Its unique structure and functional groups make it an invaluable tool for advancing both academic research and industrial innovations.
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